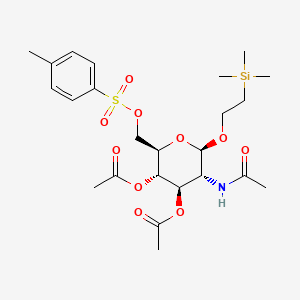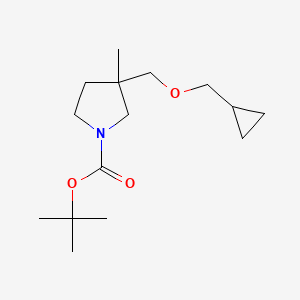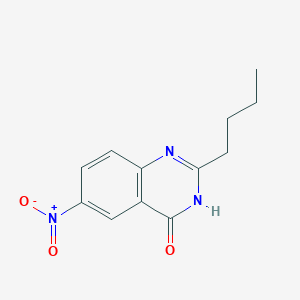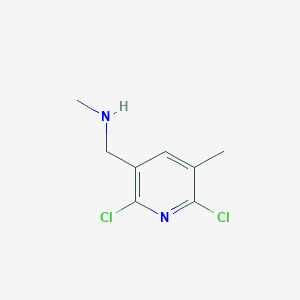![molecular formula C13H16O3 B13866773 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone CAS No. 16162-70-2](/img/structure/B13866773.png)
1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It appears as a white solid with a melting point of 75-79°C . This compound is notable for its applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-formyl-2H-pyran with tetrahydrofuran in the presence of a Grignard reagent such as methylmagnesium bromide . The reaction mixture is then subjected to various purification steps, including extraction and column chromatography, to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields .
Aplicaciones Científicas De Investigación
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites . These interactions often involve the formation of covalent bonds with active site residues or the modulation of enzyme activity through allosteric effects .
Comparación Con Compuestos Similares
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone can be compared with other similar compounds, such as:
4-Acetyltetrahydropyran: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups and reactivity.
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has a similar tetrahydropyran-2-yloxy group but is attached to a phenol ring instead of an ethanone.
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound features a nitrile group in place of the ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts .
Propiedades
Número CAS |
16162-70-2 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-[3-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h4-6,9,13H,2-3,7-8H2,1H3 |
Clave InChI |
IOKYUUIONLXUFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)











